3,3-Dimethyl-1-nitrobut-1-ene

Description

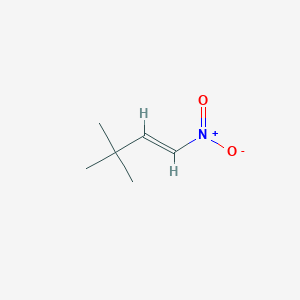

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3,3-dimethyl-1-nitrobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWMSYJASPQMOC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3,3 Dimethyl 1 Nitrobut 1 Ene and Nitroalkenes As Synthetic Intermediates

Precursors for Biologically Active Molecular Scaffolds

Role in Total Synthesis of Natural Products

Nitroalkenes are recognized as powerful synthons in the total synthesis of natural products, offering a gateway to a diverse range of carbocyclic and heterocyclic structures. ru.nlnih.gov The nitro group's strong electron-withdrawing capacity activates the double bond for various bond-forming reactions, and it can be subsequently transformed into other crucial functional groups such as amines, ketones, or oximes. bldpharm.com This versatility makes nitroalkenes indispensable for assembling the intricate frameworks of biologically active molecules. google.com

While specific examples detailing the use of 3,3-dimethyl-1-nitrobut-1-ene in the total synthesis of a named natural product are not extensively documented in readily available literature, its structural features suggest significant potential. The tert-butyl group provides steric bulk, which can influence the stereochemical outcome of reactions, a critical aspect in the asymmetric synthesis of natural products. The reactivity of the nitro-activated double bond is analogous to other nitroalkenes that have been successfully employed in the synthesis of complex targets. For instance, proline-based nitroalkenes have served as key intermediates in the synthesis of natural products. tdx.cat The general strategies involving nitroalkenes in natural product synthesis often leverage their ability to participate in cascade reactions, cycloadditions, and conjugate additions to build molecular complexity rapidly. ru.nlbeilstein-journals.org

The synthesis of natural products is a field that continually seeks to develop efficient and elegant pathways to complex molecules. sci-hub.se The lessons learned from these synthetic endeavors often lead to the discovery of new reactions and a deeper understanding of chemical reactivity. sci-hub.se The incorporation of building blocks like this compound could offer novel disconnection approaches for various natural product classes.

Development of Novel Synthetic Methodologies Based on Nitroalkene Reactivity

The rich and varied reactivity of nitroalkenes has spurred the development of a multitude of novel synthetic methodologies. These compounds are adept at participating in a wide range of chemical transformations, often with high regio- and stereoselectivity. nih.gov The reactivity of this compound can be inferred from its structure and the well-established chemistry of related nitroalkenes.

Key reactions involving nitroalkenes that form the basis of new synthetic methods include:

Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a wide variety of nucleophiles, including carbanions, amines, thiols, and alcohols. bldpharm.com This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation. The conjugate addition of organometallic reagents or enolates to nitroalkenes, followed by transformation of the nitro group, is a powerful strategy for the synthesis of complex acyclic and cyclic systems.

Cycloaddition Reactions: Nitroalkenes are excellent partners in various cycloaddition reactions. They can function as dienophiles in Diels-Alder reactions to form six-membered rings or participate in [3+2] cycloadditions with dipoles like azides, nitrile oxides, and nitrones to construct five-membered heterocycles. sci-hub.sesigmaaldrich.com For example, high-pressure promoted [4+2]/[3+2] cycloadditions involving nitroalkenes have been utilized to create novel heterocyclic scaffolds. ru.nl

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing access to primary amines, which are prevalent in pharmaceuticals and natural products. bldpharm.com This transformation highlights the role of nitroalkenes as masked amino functionalities.

Cross-Metathesis: Alkene cross-metathesis using catalysts like Grubbs' second-generation catalyst has been employed for the efficient synthesis of highly functionalized nitroalkenes from simpler precursors. nih.gov This methodology enhances the accessibility of structurally diverse nitroalkenes that might be difficult to prepare otherwise. nih.gov

The preparation of (E)-3,3-dimethyl-1-nitrobut-1-ene itself has been described, for instance, through the reaction of 2,2-dimethylpropanal with nitromethane. ru.nl The availability of such synthetic procedures allows for its use as a starting material in the exploration of new chemical reactions. A closely related compound, 4-iodo-3,3-dimethyl-1-nitrobut-1-ene, showcases the potential for further functionalization, participating in cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions.

Table 1: Key Reactions of Nitroalkenes for Synthetic Methodology Development

| Reaction Type | Description | Resulting Structures |

|---|---|---|

| Michael Addition | Nucleophilic conjugate addition to the activated double bond. | Functionalized nitroalkanes, which are precursors to amines, ketones, etc. |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene. | Substituted cyclohexene (B86901) derivatives. |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole (e.g., azide, nitrone). | Five-membered heterocyclic rings. |

| Reduction | Conversion of the nitro group to an amine. | Primary amines. |

| Cross-Metathesis | Reaction with another alkene in the presence of a metathesis catalyst. | Novel, highly substituted nitroalkenes. |

Industrial Relevance as Chemical Intermediates (e.g., in specialized chemical manufacturing)

The industrial application of nitroalkenes stems from their utility as versatile intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). google.com While large-scale industrial use of this compound is not widely publicized, its precursor, 3,3-dimethyl-1-butene (B1661986) (also known as neohexene), has established industrial importance. nih.govwikipedia.org Neohexene is used in the production of synthetic musk fragrances and is a key building block for the antifungal drug terbinafine. wikipedia.org The accessibility of this starting material from the ethenolysis of diisobutene suggests that its derivatives, including this compound, could be economically viable for specialized chemical manufacturing. wikipedia.org

Nitroalkenes, in general, are recognized as crucial intermediates in both academic and industrial settings for the synthesis of pharmaceutically relevant molecules. google.com For example, the Diels-Alder reaction between (E)-4,4-dimethoxy-1-nitrobut-1-ene and butadiene was a key step in a disclosed synthesis route towards the antihypertensive drug trandolapril. sigmaaldrich.com This demonstrates the industrial precedent for using nitroalkenes in the synthesis of complex pharmaceuticals.

The compound this compound is available from various chemical suppliers, indicating its use in research and development and potentially in niche manufacturing applications. sigmaaldrich.comchemicalbook.comgoogle.com Furthermore, patents related to the synthesis of 3,3-dimethylbutyraldehyde, another derivative of neohexene, point to the commercial interest in compounds with this carbon skeleton. Given the versatility of the nitroalkene functionality, it is plausible that this compound serves as an intermediate in the proprietary synthesis of specialized chemicals where the unique steric and electronic properties it confers are advantageous.

Theoretical and Computational Chemistry Studies on Nitroalkenes

Computational Insights into Steric and Electronic Effects on Reactivity

Theoretical and computational chemistry provides powerful tools to understand the intricate relationship between the structure of a nitroalkene and its chemical reactivity. The reactivity of these compounds is primarily governed by a combination of electronic effects, dictated by the potent electron-withdrawing nature of the nitro group, and steric effects, arising from the size and spatial arrangement of substituents on the carbon-carbon double bond. For the compound (E)-3,3-Dimethyl-1-nitrobut-1-ene , these effects are particularly pronounced due to the presence of a bulky tert-butyl group adjacent to the nitro-vinyl moiety.

The strong electron-withdrawing capacity of the nitro (–NO₂) group significantly polarizes the π-system of the alkene, rendering the β-carbon (C2) highly electrophilic and susceptible to attack by nucleophiles. This electronic characteristic is a general feature of conjugated nitroalkenes, which are classified as strong electrophiles. mdpi.com Computational methods, particularly Conceptual Density Functional Theory (CDFT), allow for the quantification of these electronic properties through various reactivity descriptors.

A quantum-chemical study employing the ωB97XD/6-311+G(d) level of theory calculated several key reactivity indices for (E)-3,3-Dimethyl-1-nitrobut-1-ene and related compounds. mdpi.com These indices provide a quantitative measure of the molecule's electronic character.

Table 1: Calculated Reactivity Indices for (E)-3,3-Dimethyl-1-nitrobut-1-ene and Related Alkenes

All values, calculated at the ωB97XD/6-311G(d) level of theory, are expressed in electron volts (eV). Data sourced from Jasiński, R. (2025). mdpi.com

| Compound | Chemical Potential (µ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

| (E)-3,3-Dimethyl-1-nitrobut-1-ene | -4.87 | 5.92 | 2.00 | 1.83 |

| E-2-(Trimethylsilyl)-1-nitroethene | -5.46 | 5.37 | 2.78 | 1.94 |

| Benzonitrile N-oxide | -4.24 | 6.27 | 1.43 | 2.50 |

| 4-Methylbenzonitrile N-oxide | -4.01 | 6.22 | 1.29 | 2.68 |

| 4-Nitrobenzonitrile N-oxide | -5.20 | 6.16 | 2.19 | 2.29 |

Based on the electrophilicity scale proposed by Domingo et al., compounds with a global electrophilicity index (ω) between 0.97 eV and 2.38 eV are classified as strong electrophiles. mdpi.com With a calculated ω value of 2.00 eV, (E)-3,3-Dimethyl-1-nitrobut-1-ene fits firmly within this category, confirming its strong electron-accepting nature. mdpi.com Its chemical potential (µ) of -4.87 eV further underscores its electrophilic character. mdpi.com

While electronically activated for nucleophilic attack, the reactivity of 3,3-Dimethyl-1-nitrobut-1-ene is significantly modulated by steric hindrance. The bulky tert-butyl group at the C3 position shields the C2 carbon, sterically impeding the approach of nucleophiles. Computational studies on other sterically hindered systems have demonstrated that such steric clashes can significantly raise the energy of transition states, thereby slowing reaction rates. acs.orgacs.org For instance, in nickel-catalyzed Michael reactions, steric repulsion between a tert-butyl group on the substrate and the catalyst was found to destabilize the transition state. acs.org Similarly, in reactions of enamines with nitroalkenes, the presence of a tert-butyl group was predicted to have a more significant impact on steric clashes compared to a smaller methyl group. acs.org This interplay between potent electronic activation and significant steric hindrance is a defining characteristic of the reactivity profile of this compound.

Predictive Modeling for Novel Nitroalkene Transformations

Predictive modeling, grounded in theoretical and computational chemistry, has emerged as an indispensable tool for forecasting the outcomes of chemical reactions and guiding the design of new transformations. For nitroalkenes, these models are particularly valuable for predicting reactivity trends, regioselectivity, and stereoselectivity in reactions such as cycloadditions and conjugate additions.

Conceptual Density Functional Theory (CDFT) forms the basis of many predictive models for nitroalkene reactivity. mdpi.comresearchgate.net By calculating the global and local reactivity indices of reactants, it is possible to predict how they will interact. For example, the polarity of a Diels-Alder reaction can be anticipated by comparing the global electrophilicity (ω) of the diene and the dienophile (the nitroalkene). mdpi.com A large difference in global electrophilicity (Δω) between a strong nucleophile and a strong electrophile (Δω > 1 eV) suggests a polar mechanism, whereas a smaller difference (Δω < 1 eV) points toward a non-polar pathway. mdpi.com

Using the data for (E)-3,3-Dimethyl-1-nitrobut-1-ene (ω = 2.00 eV) mdpi.com, its reactions with various nucleophiles can be modeled. For instance, in a hypothetical Diels-Alder reaction with a strong nucleophile like cyclopentadiene (B3395910) (ω ≈ 0.85 eV), the large Δω would predict a polar, highly asynchronous transition state.

Table 2: Predictive Model for Polarity in Diels-Alder Reactions Based on Global Electrophilicity Difference (Δω)

Reactivity indices for nitroalkenes sourced from Jasiński, R. (2025) mdpi.com

| Nitroalkene Dienophile | Nucleophilicity (N) | Electrophilicity (ω) | Δω with Cyclopentadiene (ω ≈ 0.85 eV) | Predicted Reaction Polarity |

| 1-Nitropropene | 1.83 | 1.87 | 1.02 | Polar |

| (E)-1-Phenyl-2-nitroethene | 2.11 | 2.11 | 1.26 | Polar |

| (E)-3,3-Dimethyl-1-nitrobut-1-ene | 1.83 | 2.00 | 1.15 | Polar |

| (E)-1-(4-Nitrophenyl)-2-nitroethene | 1.95 | 2.87 | 2.02 | Highly Polar |

| (E)-1-(4-Methoxyphenyl)-2-nitroethene | 2.30 | 1.82 | 0.97 | Borderline/Non-polar |

Beyond reactivity and polarity, computational models are increasingly used to predict the stereochemical outcome of reactions involving nitroalkenes. In asymmetric catalysis, models can elucidate the origins of enantioselectivity by analyzing the transition state structures of competing reaction pathways. nih.gov These models account for subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, catalyst, and reagents. acs.org For a sterically hindered substrate like this compound, any predictive model for a catalyzed transformation would need to accurately compute the steric repulsion between the tert-butyl group and the chiral catalyst environment to correctly forecast the major stereoisomer. acs.orgresearchgate.net While specific predictive models for transformations of this compound are not yet widely established, the foundational computational methodologies and reactivity parameters are available to enable such future investigations.

Advanced Analytical Characterization in Nitroalkene Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 3,3-Dimethyl-1-nitrobut-1-ene. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and the bonds connecting them can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure and elucidating the stereochemistry of the nitrovinyl group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different hydrogen environments within the molecule. The tert-butyl group would present as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. The two vinylic protons, being diastereotopic, would appear as two separate signals, likely as doublets due to coupling to each other. The chemical shifts of these vinylic protons are significantly influenced by the electron-withdrawing nitro group, causing them to resonate at a lower field compared to non-substituted alkenes. The magnitude of the coupling constant (J-value) between these two protons is diagnostic of the alkene geometry; a larger coupling constant is typically observed for the E (trans) isomer, while a smaller value is characteristic of the Z (cis) isomer.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, one would expect to observe signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. Additionally, two distinct signals for the sp² hybridized carbons of the double bond would be present. The carbon atom attached to the nitro group is expected to be significantly deshielded and appear at a lower field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3,3-Dimethyl-1-nitrobut-1-ene

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -C(CH₃)₃ | ~1.1 - 1.3 | ~28 - 30 | Singlet | N/A |

| -C (CH₃)₃ | N/A | ~33 - 35 | N/A | N/A |

| =CH-C(CH₃)₃ | ~7.0 - 7.3 | ~145 - 150 | Doublet | ~13-16 (for E-isomer) |

| =CH-NO₂ | ~7.4 - 7.7 | ~135 - 140 | Doublet | ~13-16 (for E-isomer) |

Note: These are estimated values based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands indicative of the nitro group and the carbon-carbon double bond.

The key diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). Due to conjugation with the double bond, these bands are expected to appear at slightly lower wavenumbers compared to aliphatic nitro compounds, typically in the regions of 1500-1530 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). The C=C stretching vibration of the conjugated alkene would also be observable, generally in the range of 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations for the sp² vinylic hydrogens would be seen above 3000 cm⁻¹, while the C-H stretches for the sp³ hybridized tert-butyl group would appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | Strong |

| Alkene (C=C) | Stretch | 1620 - 1640 | Medium |

| Vinylic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems. The presence of the nitro group in conjugation with the carbon-carbon double bond in this compound gives rise to characteristic electronic transitions. A key transition is the π → π* transition, which is expected to result in a strong absorption band in the UV region. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation. For conjugated nitroalkenes, this absorption is typically found in the range of 220-270 nm. The presence of this absorption band is a strong indicator of the conjugated nitroalkene system.

Mass Spectrometry for Molecular Information

Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be unambiguously established. For this compound, with the molecular formula C₆H₁₁NO₂, the calculated exact mass can be compared with the experimentally determined mass to confirm the formula and rule out other possibilities with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₆H₁₁NO₂ | 129.07898 |

Fragmentation Pattern Analysis for Structural Determination

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce structural features. For this compound, characteristic fragmentation pathways would be expected. A prominent fragmentation would likely involve the loss of the nitro group (NO₂), resulting in a fragment ion with an m/z corresponding to the loss of 46 mass units. Another common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃), leading to a stable tert-butyl cation or a related fragment. The analysis of these and other fragment ions in the mass spectrum allows for the confirmation of the different structural components of the molecule.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS)

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for the unambiguous identification and quantification of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is a primary analytical tool. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be expected at m/z 129, corresponding to its molecular weight. A prominent fragmentation pathway for nitroalkenes involves the loss of the nitro group (NO₂), which would result in a significant fragment ion at m/z 83. Further fragmentation of the tert-butyl group could lead to the loss of a methyl radical (CH₃), yielding a fragment at m/z 114, or the loss of a tert-butyl cation, resulting in a fragment at m/z 57.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is suitable for volatile compounds, LC-MS is advantageous for less volatile or thermally labile nitroalkenes. For this compound, LC-MS analysis, likely employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), would be used to confirm its molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 130. Tandem mass spectrometry (LC-MS/MS) could provide further structural confirmation through collision-induced dissociation (CID) of the parent ion, which would be expected to yield fragments similar to those observed in GC-MS.

| Technique | Expected Ion (m/z) | Description |

| GC-MS (EI) | 129 | Molecular Ion [M]⁺ |

| 114 | [M-CH₃]⁺ | |

| 83 | [M-NO₂]⁺ | |

| 57 | [C(CH₃)₃]⁺ | |

| LC-MS (ESI+) | 130 | Protonated Molecule [M+H]⁺ |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of nitroalkenes. Due to the nonpolar nature of the tert-butyl group and the polar nitro group, both normal-phase and reversed-phase HPLC could be employed.

Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a standard starting point. The retention time would be influenced by the mobile phase composition, with a higher percentage of organic solvent leading to shorter retention times.

Normal-Phase HPLC: A silica-based column with a non-polar mobile phase, such as hexane, and a polar modifier, like isopropanol, could also be effective for separation.

Detection is typically achieved using a UV detector, as the conjugated nitroalkene system exhibits strong UV absorbance.

Gas Chromatography (GC)

Gas chromatography, equipped with a flame ionization detector (FID), is a powerful technique for assessing the purity of volatile compounds like this compound. The choice of the stationary phase is crucial for achieving good separation. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a suitable choice to resolve the target compound from potential impurities. The retention time would be dependent on the temperature program of the GC oven.

| Parameter | Reversed-Phase HPLC | Gas Chromatography |

| Stationary Phase | C18 (octadecylsilyl silica gel) | Phenyl-methylpolysiloxane |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detection | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) |

| Expected Outcome | A single major peak corresponding to the pure compound, with minor peaks for impurities. | A sharp, symmetrical peak for the target compound, allowing for quantification of purity. |

Advanced Separation Techniques (e.g., Multi-dimensional Chromatography, Supercritical Fluid Chromatography for Enantiomeric Excess)

For complex mixtures or the separation of stereoisomers, more advanced chromatographic techniques may be necessary.

Multi-dimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution for complex samples where impurities might co-elute with the main component in a single chromatographic run.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations. If this compound were to be used in an asymmetric synthesis, leading to chiral products, SFC with a chiral stationary phase would be the method of choice for determining the enantiomeric excess of the product. SFC offers advantages of faster analysis times and reduced solvent consumption compared to chiral HPLC.

In Situ Analytical Techniques for Reaction Monitoring

In situ analytical techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, the formation of intermediates, and the endpoint of the reaction. The synthesis of this compound, often achieved through a Henry reaction between pivalaldehyde and nitromethane, can be monitored using such techniques.

FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the reaction by tracking the disappearance of the aldehyde carbonyl stretch (around 1700 cm⁻¹) and the appearance of the nitroalkene C=C stretch (around 1640 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

NMR Spectroscopy: In situ NMR spectroscopy can provide detailed structural information about the reactants, intermediates, and products as the reaction progresses.

By employing these in situ techniques, the reaction conditions can be optimized to maximize the yield and purity of this compound.

| In Situ Technique | Key Spectral Feature to Monitor | Information Gained |

| FTIR/Raman | Disappearance of C=O stretch (aldehyde); Appearance of C=C and NO₂ stretches (nitroalkene) | Reaction progress, kinetics, and endpoint determination. |

| NMR | Changes in chemical shifts and integration of reactant and product signals. | Structural confirmation of intermediates and products, reaction conversion. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Nitroalkene Transformations

The development of innovative catalytic systems is central to advancing the synthetic utility of nitroalkenes. Future research is directed towards creating catalysts that offer higher efficiency, selectivity, and broader substrate scope.

A significant area of focus is the design of bifunctional catalysts that combine different activation modes. rsc.org For instance, the integration of transition-metal catalysis with organocatalysis into a single molecule is an emerging strategy. rsc.org These hybrid catalysts aim to overcome the incompatibility issues often found between different catalytic systems, enabling unprecedented transformations with enhanced reactivity and selectivity. rsc.org Thiourea-based bifunctional organocatalysts, for example, have proven effective in activating nitroalkenes through hydrogen bonding, facilitating reactions like the asymmetric hydrogenation of β,β-disubstituted nitroalkenes. rsc.org

Organocatalysis continues to be a fertile ground for innovation. Cinchona alkaloid derivatives are being used to develop acid-base bifunctional catalysts for reactions such as the enantioselective peroxidation of α,β-unsaturated nitroalkenes. acs.org Research is also exploring novel bifunctional rosin-indane amine thiourea (B124793) catalysts and 1,3-diamine-tethered guanidine-thiourea organocatalysts for Michael additions to nitroalkenes. mdpi.com Furthermore, dinuclear zinc catalysts are showing promise in asymmetric dearomatization annulation reactions of nitro-heteroarenes. researchgate.net The development of recoverable and reusable catalytic systems is also a key trend, aiming to improve the industrial applicability and sustainability of these methodologies. mdpi.com

| Catalyst Type | Example/Application | Key Features |

| Metal-Organo Hybrid Catalysts | Rh-bisphosphine-thiourea for asymmetric hydrogenation. rsc.org | Combines transition-metal activity with organocatalytic activation (e.g., H-bonding) in a single molecule to avoid incompatibility. rsc.org |

| Bifunctional Organocatalysts | Cinchona-derived thioureas, guanidine-thiourea catalysts. acs.orgmdpi.com | Employs multiple activation modes, such as hydrogen bonding and Brønsted base/acid catalysis, to control stereoselectivity. mdpi.com |

| Dinuclear Metal Catalysts | Dinuclear zinc catalysts for [3+2] annulations. researchgate.net | Utilized for asymmetric dearomatization reactions of nitro-heteroarenes with high diastereoselectivity. researchgate.net |

| Iridium Catalysts | Acid-compatible iridium complexes for selective reductions. mdpi.com | Enables chemoselective conversion of nitroalkenes to ketones under mild, acidic conditions, avoiding stoichiometric metal waste. mdpi.com |

Exploration of New Reactivity Modes and Cascade Reactions

Researchers are actively exploring new ways to harness the reactivity of the nitroalkene functionality, leading to the discovery of novel transformations and complex cascade reactions. These reactions allow for the construction of intricate molecular architectures from simple precursors in a single pot.

Cascade reactions, or domino reactions, are particularly valuable for their efficiency in building molecular complexity. pageplace.de An example is the oxa-Michael/Michael cascade reaction, which utilizes a Cinchona-derived thiourea organocatalyst to produce chromans from aryl 2-(2-hydroxyphenyl)vinyl ketones and nitroalkenes with high selectivity. mdpi.com Similarly, N-heterocyclic carbene (NHC) catalysts have been developed for chemoselective and enantioselective cascade reactions of enals with nitroalkenes to synthesize enantioenriched dihydrocoumarins. acs.org

Annulation reactions represent another key area of exploration. The [3+2]-annulation of nitroalkenes with 1,3-dipoles is a powerful method for synthesizing five-membered heterocycles. chim.it These can proceed through either concerted 1,3-dipolar cycloadditions or stepwise Michael Initiated Ring Closure (MIRC) pathways. chim.it The lability of the nitro group in the resulting adducts allows for subsequent transformations, leading to a variety of aromatic and multifunctional heterocyclic compounds. chim.it Dearomative cycloadditions, such as the [4+2] cycloaddition of 3-nitroindoles, provide efficient routes to complex polycyclic skeletons like tetrahydro-5H-indolo[2,3-b]quinolines. researchgate.net

Furthermore, new reduction methodologies are being investigated. An iridium-catalyzed, pH-dependent reduction of nitroalkenes to ketones has been developed, which proceeds through a novel mechanistic pathway involving nitrosoalkene and N-alkenyl hydroxylamine (B1172632) intermediates, bypassing the typical nitroalkane stage. mdpi.com

| Reaction Type | Description | Example |

| Cascade Reactions | Multi-step reactions occurring in a single pot to build molecular complexity efficiently. pageplace.de | Oxa-Michael/Michael cascade for chroman synthesis; NHC-catalyzed cascade for dihydrocoumarins. mdpi.comacs.org |

| [3+2] Annulations | Cycloaddition of a nitroalkene with a three-atom component (1,3-dipole) to form five-membered rings. chim.it | Reaction of nitroalkenes with azomethine imines to produce pyrazoles after oxidation. chim.it |

| Dearomative Cycloadditions | Reactions that disrupt the aromaticity of a substrate to create complex, three-dimensional structures. researchgate.net | [4+2] cycloaddition of 3-nitroindoles with Morita−Baylis−Hillman carbonates. researchgate.net |

| Novel Reductions | New methods for reducing the nitro group that offer different selectivity or mechanistic pathways. mdpi.com | pH-dependent, iridium-catalyzed reduction of nitroalkenes directly to ketones. mdpi.com |

Integration of Machine Learning and AI in Nitroalkene Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in organic synthesis, with significant potential to accelerate the design and optimization of reactions involving nitroalkenes. researchgate.net These computational approaches are shifting synthesis planning from a purely experience-driven process to a data-intelligence paradigm. mdpi.com

Beyond retrosynthesis, ML models are being developed to predict reaction outcomes with high accuracy, sometimes surpassing the judgment of experienced chemists. mdpi.com These predictive tools can forecast yields, identify optimal reaction conditions (e.g., catalyst, solvent, temperature), and predict chemo-, regio-, and stereoselectivity. mdpi.com For nitroalkene transformations, this could mean rapidly screening a wide range of potential catalysts and conditions in silico to identify the most promising candidates for experimental validation. mdpi.com This accelerates the discovery of novel catalysts and the optimization of reactions. researchgate.net The ultimate goal is to create a closed-loop system where AI designs experiments, which are then performed by automated robotic platforms, and the results are fed back to the AI to refine future predictions. mdpi.com

| AI/ML Application | Description | Potential Impact on Nitroalkene Chemistry |

| Retrosynthesis Planning | AI algorithms predict a sequence of reactions to synthesize a target molecule from simpler starting materials. engineering.org.cn | Designing novel and efficient synthetic routes for complex molecules that utilize 3,3-Dimethyl-1-nitrobut-1-ene as a key building block. |

| Reaction Outcome Prediction | ML models predict the products, yields, and selectivity of a chemical reaction under specific conditions. mdpi.com | Accelerating the optimization of asymmetric transformations by predicting the best chiral catalyst and conditions. |

| Catalyst Discovery | AI screens virtual libraries of potential catalysts to identify promising candidates for a specific transformation. mdpi.com | Efficiently discovering new catalytic systems for challenging nitroalkene reactions, reducing experimental effort. |

| Automated Synthesis | Integration of AI-driven planning with robotic lab platforms to perform experiments autonomously. mdpi.com | Enabling high-throughput screening and optimization of reactions involving nitroalkenes. |

Sustainable and Environmentally Benign Synthetic Strategies

In line with the principles of green chemistry, a major trend in nitroalkene research is the development of more sustainable and environmentally friendly synthetic methods. This involves minimizing waste, avoiding hazardous substances, and reducing energy consumption. acs.org

A key focus is the replacement of traditional volatile organic solvents with greener alternatives. beilstein-journals.org Aqueous media are being explored for reactions like the Michael addition of barbituric acid to nitroalkenes, which offers advantages of being economical and environmentally benign. nih.gov Deep eutectic solvents (DESs), which are mixtures of naturally occurring components like choline (B1196258) chloride and urea, are also gaining attention as biorenewable and tunable reaction media. beilstein-journals.org The reduction of nitroalkenes using ammonia (B1221849) borane (B79455) in DESs has been demonstrated as a sustainable method for producing nitroalkanes, with the potential for recycling the solvent. beilstein-journals.org

Solvent-free reaction conditions are another important strategy for minimizing environmental impact. mdpi.com Mechanochemical methods, such as ball-milling, and reactions conducted under microwave irradiation can significantly reduce reaction times and eliminate the need for bulk solvents. acs.orgmdpi.com For example, microwave-assisted synthesis has been shown to provide high yields of heterocyclic compounds with easy purification and reduced solvent volume. mdpi.com

The development of atom-economical reactions and recyclable catalysts further contributes to sustainability. beilstein-journals.orgresearchgate.net A recently developed method for synthesizing N-substituted amides from nitroalkenes in aqueous media is both eco-friendly and atom-efficient, avoiding the need for column chromatography. researchgate.net Life Cycle Assessment (LCA) studies are also becoming more common to quantitatively evaluate the environmental impact of different synthetic routes, promoting the adoption of processes with lower carbon footprints. researchgate.net

Expanding the Scope of Applications in Complex Molecule Synthesis

The unique reactivity of the nitro group makes nitroalkenes, including this compound, powerful intermediates for the synthesis of complex and biologically relevant molecules. pageplace.de A major advantage is the versatility of the nitro group, which can be transformed into a wide array of other functional groups, such as amines, hydroxylamines, and carbonyls. pageplace.de

Asymmetric conjugate addition reactions to nitroalkenes are a cornerstone of their application, providing access to enantioenriched γ-nitrocarbonyl compounds. mdpi.com These products are valuable precursors for pharmaceuticals and natural products. mdpi.compageplace.de For instance, organocatalytic cascade reactions involving nitroalkenes have been used to synthesize complex structures like cis-disubstituted dihydroazulenones and polyfunctionalized cyclohexenes. mdpi.com

The use of nitroalkenes in cycloaddition and annulation reactions continues to expand the range of accessible heterocyclic systems. researchgate.netchim.it For example, this compound has been studied in the context of [3+2] cycloaddition reactions, highlighting its role in forming isoxazoline (B3343090) derivatives. mdpi.com Furthermore, transformations involving nitro-heteroarenes, such as 2-nitrobenzofurans, are being used to construct enantioenriched polycyclic skeletons through dearomatization processes. researchgate.net The development of iridium-catalyzed reductions that convert nitroalkenes to ketones provides a green and chemoselective method for synthesizing valuable carbonyl compounds, with potential applications in the preparation of amphetamine-type medications. mdpi.com The cathodic hydrodimerization of nitroalkenes, including this compound, offers a route to vicinal dinitro compounds, which are themselves useful synthetic intermediates. beilstein-journals.org

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Range | Observed Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >80% yield below 30°C |

| Catalyst (K₂CO₃) | 1.2 equivalents | Minimizes side reactions |

| Reaction Time | 4–6 hours | Prolonged time → decomposition |

Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm structure and rule out isomers (e.g., 2,3-dimethyl isomers) .

Basic: How can spectroscopic techniques distinguish this compound from its structural isomers?

Methodological Answer:

- ¹H NMR : The nitro group’s deshielding effect shifts alkene proton signals downfield (δ 6.8–7.2 ppm). Adjacent methyl groups (δ 1.2–1.4 ppm) exhibit splitting patterns distinct from other isomers (e.g., 2,3-dimethyl derivatives show coupling with geminal protons) .

- ¹³C NMR : The nitro-substituted carbon resonates at δ 140–150 ppm, while quaternary carbons adjacent to methyl groups appear at δ 25–30 ppm .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitroalkene identity .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks for Target Compound | Isomer Differentiation Clues |

|---|---|---|

| ¹H NMR | δ 6.9 ppm (doublet, J = 10 Hz) | Absence of geminal coupling |

| ¹³C NMR | δ 142 ppm (C-NO₂) | Methyl carbons at δ 28 ppm |

| IR | 1520 cm⁻¹ (NO₂ stretch) | No carbonyl interference |

Advanced: What mechanistic pathways explain unexpected byproducts in the nitroalkenylation of 3,3-dimethylbut-1-ene precursors?

Methodological Answer:

Byproducts often arise from:

Radical Intermediates : Nitration under acidic conditions may generate nitro radicals, leading to dimerization or rearrangement (e.g., formation of 3,3-dimethyl-2-nitrobutane) .

Electrophilic Attack : Competing pathways at different alkene positions can yield regioisomers. Computational modeling (DFT) helps identify transition-state energies favoring the desired product .

Solvent Participation : Protic solvents (e.g., H₂O) may protonate intermediates, shifting reaction pathways.

Q. Recommendations :

- Use kinetic studies (e.g., reaction profiling via in-situ FTIR) to detect intermediates.

- Compare experimental data with computational simulations (e.g., Gaussian or ORCA) to validate mechanisms .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Contradictions often stem from:

Methodological Divergence : Differences in reaction conditions (e.g., solvent purity, catalyst batch) .

Analytical Sensitivity : Variability in detection limits (e.g., GC vs. HPLC for byproduct quantification) .

Isomerization Artifacts : Heat or light exposure during storage may alter compound integrity .

Q. Resolution Strategy :

- Meta-Analysis : Systematically compare datasets using standardized metrics (e.g., reaction yield normalized to solvent polarity index) .

- Triangulation : Validate results via multiple techniques (e.g., NMR, X-ray crystallography) and independent replication .

- Open Data Practices : Share raw spectral data and reaction logs in repositories to facilitate peer validation .

Advanced: What computational approaches predict the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO (dienophile) and LUMO (dienophile) energies to predict electron-deficient sites. For this compound, the nitro group lowers LUMO energy, favoring electron-rich dienes .

- Molecular Dynamics (MD) Simulations : Model steric effects of methyl groups on transition-state geometry.

- Benchmarking : Compare predicted regioselectivity with experimental outcomes (e.g., endo vs. exo adduct ratios) .

Q. Table 3: Computational Parameters

| Method | Key Outputs | Experimental Correlation (R²) |

|---|---|---|

| DFT (B3LYP/6-31G*) | Activation energy, charge distribution | 0.89 |

| MD (AMBER) | Steric hindrance maps | 0.75 |

Basic: What safety protocols are essential when handling this compound due to its instability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.